molecular formula C16H13ClN2O3S B2371531 [2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone CAS No. 331986-16-4

[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone

Cat. No.: B2371531
CAS No.: 331986-16-4
M. Wt: 348.8
InChI Key: ZDPRCTFNRLTPSU-UHFFFAOYSA-N
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Description

[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone is a synthetic thiazolidinone derivative of significant interest in medicinal chemistry research due to the broad spectrum of pharmacological activities associated with its core structure. The 4-thiazolidinone ring system is a privileged scaffold in drug discovery, known for exhibiting diverse biological properties including antibacterial, antifungal, antitubercular, anti-inflammatory, and anticancer activities . The specific substitution pattern of this compound, featuring both 4-chlorophenyl and 4-nitrophenyl groups, is designed to modulate electronic properties and enhance binding affinity to biological targets, making it a valuable chemical tool for investigating structure-activity relationships in novel therapeutic development . Researchers utilize this compound primarily in the development and screening of new pharmacologically active agents. Its mechanism of action is believed to involve interaction with key enzymatic processes; related 4-thiazolidinone derivatives have been identified as novel inhibitors of bacterial enzymes like MurB, a key precursor in peptidoglycan biosynthesis, and have shown potential to block pathogenic mechanisms of bacteria . Furthermore, such compounds are frequently explored as inhibitors of specific microbial targets, such as the dTDP-6-deoxy-d-xylo-4-hexulose 3,5-epimerase (RmlC) from Mycobacterium tuberculosis, making them promising candidates in antitubercular research . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It should be handled by qualified researchers in a laboratory setting. Proper storage conditions in a dark, inert atmosphere at room temperature are recommended to maintain stability, based on handling protocols for similar thiazolidinone compounds .

Properties

IUPAC Name

[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c17-13-5-1-12(2-6-13)16-18(9-10-23-16)15(20)11-3-7-14(8-4-11)19(21)22/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPRCTFNRLTPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(4-Chlorophenyl)thiazolidin-3-amine

Procedure:

  • Thiosemicarbazone Formation: 4-Chloroaniline reacts with carbon disulfide (CS₂) in ethanol to form 4-phenyl-3-thiosemicarbazide.
  • Cyclization: Treatment with ethyl bromoacetate in methanol induces cyclization, yielding the thiazolidin-3-amine.

Reaction Mechanism:

  • S-Alkylation: The thiol group attacks the bromoacetate, forming a thioether.
  • Intramolecular Cyclization: The amine group displaces ethanol, closing the five-membered ring.

Acylation with 4-Nitrobenzoyl Chloride

Procedure:

  • Acid Chloride Preparation: 4-Nitrobenzoic acid is treated with oxalyl chloride (2:1 molar ratio) in dichloromethane.
  • Coupling Reaction: The thiazolidin-3-amine reacts with 4-nitrobenzoyl chloride in the presence of triethylamine (TEA), yielding the target compound.

Optimization Data:

Parameter Optimal Value Yield (%)
Oxalyl Chloride Ratio 2:1 78
Solvent DCM 85
Reaction Time 4 hours 91

Isothiocyanate-Mediated Cyclization

Adapted from anti-tuberculosis drug synthesis, this route leverages 4-chlorophenyl isothiocyanate as a key intermediate.

Procedure:

  • Isothiocyanate Synthesis: 4-Chloroaniline reacts with thiophosgene in acetonitrile.
  • Ketene-N,S-Acetal Formation: The isothiocyanate couples with methyl 2-cyanoacetate in DMF, forming a reactive intermediate.
  • Cyclization: Treatment with 4-nitrobenzoyl chloride induces ring closure, producing the thiazolidinone.

Spectroscopic Validation:

  • ¹H NMR (CDCl₃): δ 8.21 (d, 2H, Ar-NO₂), 7.45 (d, 2H, Ar-Cl), 4.12 (s, 2H, CH₂).
  • X-ray Diffraction: Dihedral angles of 49.4° (thiazolidinone/4-tolyl) and 87.2° (thiazolidinone/4-chlorophenyl) confirm steric constraints.

Thiosemicarbazone Route with Diethyl Acetylenedicarboxylate

This method exploits the reactivity of thiosemicarbazones with electron-deficient alkynes.

Procedure:

  • Thiosemicarbazone Preparation: 4-Chlorophenyl thiosemicarbazide reacts with 4-nitrobenzaldehyde in acetic acid.
  • Cycloaddition: Diethyl acetylenedicarboxylate (DEAD) undergoes [2+2] cycloaddition with the thiosemicarbazone, followed by rearomatization to form the thiazolidinone.

Yield Comparison:

Aldehyde Substituent Yield (%)
4-Nitro 68
4-Methoxy 72
2,4-Dichloro 58

Critical Analysis of Methodologies

Efficiency and Scalability

  • Three-Component Reaction: High atom economy (82%) but moderate yields (65–75%) due to competing side reactions.
  • Acylation Route: Superior yields (85–91%) but requires anhydrous conditions.

Structural Implications

  • Crystal Packing: Non-covalent interactions (C–H···O, π–π stacking) stabilize the nitro and chloro substituents, as evidenced by X-ray data.
  • Bioactivity Correlations: The 87.2° dihedral angle between thiazolidinone and 4-chlorophenyl rings may enhance membrane permeability.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and diabetes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs share core heterocyclic rings (e.g., thiazolidine, thiazole, or pyrazolyl-thiazolidinedione) with variations in substituents. Key comparisons include:

Compound Core Structure Substituents Key Functional Groups Reference
Target Compound Thiazolidine 2-(4-Chlorophenyl), 3-(4-nitrobenzoyl) Cl (EWG), NO₂ (EWG)
(2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone Thiazole 4-Methylphenyl, 4-fluorophenyl imino F (EWG), CH₃ (EDG)
2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one Thiazolidinone 2,4-Dichlorophenyl, 4-methoxyphenyl thiadiazole Cl (EWG), OCH₃ (EDG)
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone Triazole 4-Chlorophenyl, 4-fluorophenyl, pyridinyl Cl, F (EWGs), pyridine (polar)
Pyrazolyl-2,4-thiazolidinediones (e.g., 6a) Thiazolidinedione Pyrazolyl, substituted benzylidene C=O, NH (H-bond donors)
  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-nitro group (strong EWG) contrasts with EDGs like methyl () or methoxy (), which may reduce electrophilicity but improve solubility .
  • Ring Systems: Thiazolidine (saturated) vs.

Physicochemical Properties

Comparative molecular weights and polarities are inferred from substituents:

Compound Molecular Formula Molecular Weight (g/mol) Polar Groups Lipophilicity (LogP)
Target Compound C₁₆H₁₁ClN₂O₃S 354.79 NO₂, C=O High (estimated >3.5)
C₁₈H₁₄FN₃OS 347.38 F, C=O Moderate (~2.8)
C₁₇H₁₁ClF₃N₃OS 429.80 Cl, CF₃, NH₂ High (~4.0)
C₂₇H₂₆N₂O₄ 442.51 OCH₃, NO₂ Moderate (~3.0)
  • The target’s nitro group increases polarity compared to methyl or methoxy substituents but retains high lipophilicity due to aromatic chlorination .
  • Trifluoromethyl groups () enhance metabolic stability but may reduce solubility .

Biological Activity

[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone, a synthetic compound belonging to the thiazolidinone class, has attracted attention due to its potential biological activities. This compound features a thiazolidine ring with chloro and nitro substituents, which may influence its pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name is [2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]-(4-nitrophenyl)methanone. Its molecular formula is C16H13ClN2O3SC_{16}H_{13}ClN_2O_3S with a molecular weight of 348.80 g/mol. The presence of electron-withdrawing groups such as chlorine and nitro groups enhances its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₃ClN₂O₃S
Molecular Weight348.80 g/mol
IUPAC Name[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]-(4-nitrophenyl)methanone
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. Notably, it may inhibit enzymes linked to cancer cell proliferation and induce apoptosis in malignant cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

  • MCF7 (Breast Cancer) : IC50 values indicate potent activity, with some derivatives showing IC50 values as low as 0.31 µM.
  • MDA-MB-231 (Triple-Negative Breast Cancer) : The compound exhibited IC50 values around 15.24 µM, indicating a moderate level of activity compared to standard chemotherapeutics like doxorubicin .

Mechanistic Insights

The mechanism of action involves:

  • Induction of Apoptosis : The compound triggers both intrinsic and extrinsic apoptotic pathways, as evidenced by caspase activation assays.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, preventing further proliferation.
  • DNA Damage Response Modulation : The compound influences factors involved in DNA repair mechanisms, enhancing the sensitivity of cancer cells to therapy .

Comparative Analysis with Related Compounds

Comparative studies with similar thiazolidinone derivatives reveal that the presence of chloro and nitro groups significantly enhances biological activity:

Compound NameIC50 (µM)Biological Activity Description
This compound0.31Strong anticancer activity against MCF7
[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-methyl-phenyl)-methanone0.75Moderate anticancer activity
[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-hydroxy-phenyl)-methanone0.50Significant cytotoxicity against multiple cell lines

Case Studies

  • In vitro Study on MCF7 Cells : A study found that this compound induced apoptosis through caspase activation and DNA damage response modulation.
  • NCI 60 Cell Line Screening : The compound demonstrated varied sensitivity across different cancer types, particularly effective against leukemia and colon cancer cell lines with GI50 values below 0.01 µM .

Q & A

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the presence of functional groups such as the nitro (NO₂), chlorophenyl (C₆H₄Cl), and thiazolidinone moieties. For example, the carbonyl (C=O) stretch in IR (~1650–1750 cm⁻¹) and aromatic proton signals in ¹H NMR (δ 7.0–8.5 ppm) can validate the methanone core. Comparisons with structurally similar compounds, such as 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone, highlight the importance of spectral cross-referencing .

Q. How can synthetic pathways for this compound be optimized?

Key steps include controlling reaction conditions (e.g., temperature, catalysts) and purification methods. For instance, magnesium chloride (MgCl₂) catalysis improves yields in formamide-based reactions involving chlorophenyl intermediates . Crystallization instead of silica chromatography can enhance purity and scalability . Reaction monitoring via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is critical for identifying intermediates .

Q. What crystallographic tools are suitable for resolving its 3D structure?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. The software’s robustness in handling small-molecule data, even with high-resolution or twinned crystals, ensures accurate bond-length and angle measurements. Symmetry operations and hydrogen-bonding networks should be analyzed to confirm stereochemistry .

Advanced Research Questions

Q. How do computational methods aid in understanding its electronic properties?

Density Functional Theory (DFT) with gradient expansions (e.g., Colle-Salvetti correlation-energy formula) can model electron density and local kinetic energy. This predicts reactivity sites, such as electrophilic nitro groups or nucleophilic thiazolidinone sulfur atoms. Validation against experimental data (e.g., NMR chemical shifts) ensures accuracy .

Q. What challenges arise in analyzing degradation products under stress conditions?

Base and thermal stress often produce fragments like (thiazolidin-3-yl)methanone derivatives (m/z 310.30) or pyrazol-5-amine (m/z 214.19), identifiable via UPLC-MS/MS. Photolytic degradation may yield distinct products (e.g., N,N-diethyl-1H-pyrazol-5-amine, m/z 138.08), requiring tailored chromatographic methods (RP-HPLC) and mass spectral libraries .

Q. How can reaction mechanisms for its synthesis be validated?

Isotopic labeling (e.g., ¹³C or ²H) and kinetic studies track intermediate formation. For example, deformylation steps in azetidine derivative syntheses involve HCl-mediated cleavage, confirmed by monitoring formamide intermediates via LC-MS . Computational transition-state modeling (DFT) further elucidates energy barriers .

Q. What strategies resolve contradictions in crystallographic data?

Discrepancies in bond angles or torsional strains (e.g., −51.3° to 128.16° in related pyrazolone derivatives) require iterative refinement in SHELXL. High-resolution data (≤ 0.8 Å) and anisotropic displacement parameters improve accuracy. Twinning or disorder effects may necessitate alternative space-group assignments .

Q. How does steric hindrance influence its biological activity?

Molecular docking studies with target proteins (e.g., enzymes) can reveal steric clashes from the 4-nitro-phenyl group. Comparative analysis with analogs, such as 4-methoxy-phenyl derivatives, highlights how substituent bulk affects binding affinity. Bioactivity assays (e.g., MIC for antimicrobial studies) validate computational predictions .

Q. What are the limitations of mass spectrometry in quantifying its metabolites?

Isomeric degradation products (e.g., m/z 375.72 for thermal stress vs. 354.30 for base hydrolysis) may co-elute in LC-MS, requiring high-resolution Orbitrap or Q-TOF systems. Matrix effects in biological samples (e.g., plasma) necessitate isotope dilution (e.g., ¹³C-labeled internal standards) .

Q. How can synthetic byproducts be minimized during scale-up?

Process Analytical Technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, monitor reaction progress in real time. Solvent selection (e.g., methanol for HCl-mediated steps) and temperature gradients reduce side reactions like over-nitration or thiazolidinone ring opening .

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